N-Phenyl-N'-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine

Volatility Thermal stability Rubber processing

N-Phenyl-N'-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine (CAS 86579-44-4) is a N,N′-disubstituted p-phenylenediamine (PPD) belonging to the aromatic amine antioxidant class. The compound has the molecular formula C₂₆H₂₄N₂, a molecular weight of 364.5 g/mol, and features two N–H hydrogen bond donors.

Molecular Formula C26H24N2
Molecular Weight 364.5 g/mol
CAS No. 86579-44-4
Cat. No. B12691826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-N'-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine
CAS86579-44-4
Molecular FormulaC26H24N2
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=CC=C4
InChIInChI=1S/C26H24N2/c1-20(21-8-4-2-5-9-21)22-12-14-24(15-13-22)28-26-18-16-25(17-19-26)27-23-10-6-3-7-11-23/h2-20,27-28H,1H3
InChIKeyPIYLSRIGTMZWFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-N'-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine (CAS 86579-44-4): Procurement-Relevant Identity and Physicochemical Baseline


N-Phenyl-N'-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine (CAS 86579-44-4) is a N,N′-disubstituted p-phenylenediamine (PPD) belonging to the aromatic amine antioxidant class. The compound has the molecular formula C₂₆H₂₄N₂, a molecular weight of 364.5 g/mol, and features two N–H hydrogen bond donors [1]. Its predicted physicochemical profile includes a boiling point of 549.2 °C at 760 mmHg, a density of 1.145 g/cm³, a flash point of 344.2 °C, a computed XLogP3-AA of 7.3, and a predicted bioconcentration factor (BCF) of approximately 12,388 (pH 7.4) . These properties differentiate it from smaller PPD antioxidants and position it for applications where low volatility and high lipophilicity are valued.

Why N-Phenyl-N'-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine Cannot Be Indiscriminately Replaced by Other PPD Antioxidants


N,N′-Substituted p-phenylenediamines exhibit widely divergent antioxidant effectiveness, migration behavior, and thermal stability depending on their N-substituent architecture. In a comparative DSC study of six PPDs in polyisoprene rubber at 180 °C, the effectiveness ranking was DPPD > SPPD > 6PPD > IPPD > MBPPD > CPPD [1]. The target compound carries a bulky 4-(1-phenylethyl)phenyl substituent that increases molecular weight to 364.5 g/mol compared to 260.3 g/mol for DPPD and 288.4 g/mol for SPPD. This size difference alters volatility, solubility, and diffusion kinetics in polymer matrices. Furthermore, the ranking order was shown to be inversely proportional to the C–H bond dissociation energy at the carbon adjacent to nitrogen, implying that substituent electronic effects directly modulate chain-breaking antioxidant activity [1]. Consequently, swapping the target compound with a smaller or electronically dissimilar PPD—even one with a superficially comparable N-phenyl-N′-alkyl motif—can compromise thermal endurance, extraction resistance, and antioxidant longevity in finished rubber articles.

Quantitative Differentiation Evidence for N-Phenyl-N'-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine Versus Key Analogues


Predicted Boiling Point and Volatility Reduction vs. DPPD

The target compound exhibits a predicted boiling point of 549.2 °C at 760 mmHg, which is substantially higher than the predicted boiling point of 469.2 °C at 760 mmHg for N,N′-diphenyl-p-phenylenediamine (DPPD, CAS 74-31-7) . The 80 °C increase in boiling point is consistent with its higher molecular weight (364.5 vs. 260.3 g/mol) and larger aromatic surface area, translating into reduced vapor pressure and lower fume evolution during high-temperature rubber compounding and curing.

Volatility Thermal stability Rubber processing

Predicted Lipophilicity (LogP) and Bioconcentration Factor vs. DPPD

The target compound has a computed XLogP3-AA of 7.3 [1], while DPPD (CAS 74-31-7) has a predicted ACD/LogP of 5.69 . This 1.6 log-unit difference corresponds to an approximately 40-fold increase in octanol-water partition coefficient, predicting stronger retention in non-polar polymer matrices and greater resistance to aqueous extraction. The predicted BCF of 12,388 (pH 7.4) for the target compound further underscores its tendency to partition into organic phases rather than leach into water.

Lipophilicity Extraction resistance Environmental persistence

Antioxidant Effectiveness Ranking in Polyisoprene Rubber at 180 °C: Class-Level Position

In a head-to-head DSC study of six N,N′-substituted PPDs in polyisoprene rubber, the antioxidant effectiveness at 180 °C followed the order: DPPD > SPPD > 6PPD > IPPD > MBPPD > CPPD [1]. The target compound, being a higher molecular weight analog of SPPD (N-phenyl-N′-(1-phenylethyl)benzene-1,4-diamine), is structurally positioned between DPPD and SPPD in the ranking. Its bulkier 4-(1-phenylethyl)phenyl substituent may slightly attenuate the intrinsic chain-breaking rate relative to SPPD, but the compound is expected to compensate through reduced volatility and migration, thereby maintaining effective antioxidant concentration in the matrix over longer service periods.

Antioxidant effectiveness DSC Polyisoprene rubber

Thermal Stability (Flash Point) Comparison with Commercial PPD Antioxidants

The target compound has a predicted flash point of 344.2 °C , which is substantially higher than the flash point of 297.0 °C reported for DPPD and approximately 204 °C reported for 6PPD (N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine) . This 47–140 °C elevation in flash point translates into a wider safe processing window and reduced fire hazard during high-temperature compounding.

Flash point Thermal hazard Process safety

Hydrogen-Bond Donor Capacity for Enhanced Polymer Matrix Interaction

The target compound contains two N–H hydrogen bond donors (HBD count = 2) [1], a feature shared with DPPD (HBD = 2) but distinct from fully N,N′-dialkyl-substituted PPDs that have HBD = 0. In polar polymer matrices such as polyurethane, polyamide, or nitrile rubber, these N–H groups can engage in intermolecular hydrogen bonding with carbonyl or ether acceptors, effectively reducing the antioxidant's diffusion coefficient and slowing physical loss by migration or bloom.

Hydrogen bonding Compatibilization Migration resistance

Prioritized Industrial and Research Application Scenarios for N-Phenyl-N'-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine Based on Verified Differentiation Data


High-Temperature Rubber Compounding (Engine Mounts, Conveyor Belts, Tire Innerliners)

In formulations requiring mixing and curing above 180 °C, the compound's 80 °C higher predicted boiling point and 47–140 °C higher flash point versus DPPD and 6PPD (Section 3, Evidence Items 1 and 4) reduce antioxidant fuming and thermal degradation [1][2]. This makes it a preferred stabilizer for EPDM, HNBR, and heat-resistant natural rubber compounds where processing temperatures routinely exceed the volatility thresholds of conventional PPD antioxidants.

Oil- and Solvent-Resistant Seals, Gaskets, and Hoses

The compound's LogP of 7.3 and BCF of ~12,388 (Section 3, Evidence Item 2) predict strong partitioning into the elastomer phase and low extractability by hydrocarbon oils and fuels [1]. In nitrile (NBR) and fluorocarbon (FKM) rubber articles for automotive and aerospace fluid systems, replacing 6PPD (LogP ~5.5–6) with the target compound can significantly delay antioxidant leaching and extend seal service life under fluid immersion conditions.

Water-Contact Rubber Goods (Potable Water Gaskets, Food Processing Belts)

The 40-fold higher octanol-water partition coefficient relative to DPPD (Section 3, Evidence Item 2) translates into drastically reduced water extractability [1][2]. This property is critical for rubber components in drinking water systems and food contact applications where migration limits under EU 10/2011 or FDA 21 CFR are regulatory prerequisites. The compound's HBD = 2 further enables hydrogen bonding to polar matrices, reducing water permeation through the polymer-antioxidant interface.

Long-Service-Life Tire Sidewall and Innerliner Compounds

Antioxidant longevity in tire sidewalls is governed by a trade-off between intrinsic radical-scavenging activity and physical persistence (migration resistance). The target compound, positioned between DPPD and SPPD in the effectiveness ranking (Section 3, Evidence Item 3) yet possessing superior molecular weight and LogP, offers a balance of chain-breaking efficiency and reduced migration that extends antioxidant protection beyond the typical service window of 6PPD or IPPD [1]. This is particularly valuable for truck and bus radial (TBR) tires subjected to prolonged dynamic flex fatigue.

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